molecular formula C18H21N3O3S B173243 Dexrabeprazole CAS No. 177795-60-7

Dexrabeprazole

货号 B173243
CAS 编号: 177795-60-7
分子量: 359.4 g/mol
InChI 键: YREYEVIYCVEVJK-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dexrabeprazole is used in the treatment of stomach and intestinal ulcers. It is also used for the treatment of gastroesophageal reflux disease (GERD), a condition where acid from the stomach and bile irritates the food pipe, as well as other acidity-related disorders .


Synthesis Analysis

The development of an enteric-coated tablet of dexrabeprazole, the R (+)-isomer of rabeprazole, was investigated. The optimal alkaline excipient was investigated for stabilizing dexrabeprazole through a drug-excipient compatibility test . A dexrabeprazole sodium monohydrate crystal form was also developed .


Molecular Structure Analysis

Dexrabeprazole has a molecular formula of C18H21N3O3S, an average mass of 359.443 Da, and a monoisotopic mass of 359.130371 Da .


Chemical Reactions Analysis

The optimal alkaline excipient was investigated for stabilizing dexrabeprazole through a drug-excipient compatibility test . The enteric-coated tablets were prepared comprising a core containing dexrabeprazole and the optimal stabilizer .


Physical And Chemical Properties Analysis

Dexrabeprazole has a density of 1.3±0.1 g/cm3, a boiling point of 603.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 89.8±3.0 kJ/mol and a flash point of 319.1±34.3 °C .

科学研究应用

1. 治疗酸性消化性疾病

Dexrabeprazole,一种新型质子泵抑制剂(PPI),已被证明对治疗酸性消化性疾病有效。与雷贝拉唑相比,它在治疗效果和愈合速度上表现更好,尤其是在雷贝拉唑建议剂量的一半时。临床研究已经证实了它在大量患者群体中对胃食管反流病和消化性溃疡等疾病的安全性和有效性 (Jain, 2009)

2. 发展用于延长药物释放的漂浮微球

已进行了关于Dexrabeprazole Sodium(DEX)漂浮微球的研究,以提高其吸收和生物利用度。这涉及使用乙基纤维素和羟丙基甲基纤维素等聚合物制备微球。这种漂浮药物输送系统可以在胃中保留药物一段时间,增强口服生物利用度和患者依从性 (Sahu & Jain, 2022)

3. 质量控制的分析方法

各种研究已经开发并验证了敏感的分析方法,如逆相超高效液相色谱(RP-UPLC),用于确定Dexrabeprazole Sodium中的杂质。这些方法对于确保制药制剂中药物的质量和有效性至关重要 (Khadangale, Dhalape, & Pinjari, 2018)

4. 与其他PPI的比较研究

在临床研究中,已将Dexrabeprazole与其他质子泵抑制剂如雷贝拉唑和埃索美拉唑进行比较。这些研究评估了Dexrabeprazole相对于其他PPI的疗效、安全性和特定治疗效果,为了解其独特优势和潜在应用提供了见解 (Pai & Pai, 2007)

5. 对映选择性分析和手性方法

还进行了关于使用液相色谱中的手性固定相对Dexrabeprazole进行对映选择性分离和分析的研究。这对于了解药物对映体的药理学和毒理学特性至关重要 (Patil et al., 2011)

6. 药代动力学研究

已进行药代动力学研究,以了解Dexrabeprazole在体内的行为。这些研究对于确定最佳给药方案和了解药物的代谢和相互作用至关重要 (Mcleay et al., 2014)

未来方向

The novel dexrabeprazole enteric-coated tablet that was developed showed superior stability and similar dissolution as the commercial rabeprazole product with dose-proportional pharmacokinetics. These findings suggest that the dexrabeprazole tablet has a high potential for commercialization .

属性

IUPAC Name

2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYEVIYCVEVJK-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432680
Record name 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexrabeprazole

CAS RN

177795-60-7
Record name (+)-Rabeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177795-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rabeprazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexrabeprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13762
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXRABEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65JK8810RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-[{4-(3-Methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (25.0 g (72.8 mmol)) was dissolved in dichloromethane, and then the solution was cooled, and mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature did not exceed −15° C. After the addition, a 10% sodium hydroxide aqueous solution (70.8 ml) was added, the mixture was stirred and then left to stand, and then the aqueous layer was separated off. The separated aqueous layer was washed twice with dichloromethane (48 ml). A 2N ammonium acetate aqueous solution was then put into the solution, and then extraction was carried out twice with dichloromethane (48 ml). The dichloromethane layers were washed twice with water (48 ml), vacuum concentration was carried out, crystallization was carried out using acetonitrile (132 ml), and then filtration was carried out, thus obtaining 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole (8.25 g) (HPLC purity 99.7%, yield 31.5%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g of 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl}methylthio]-1H benzimidazole was dissolved in a mixture comprising 100 ml of dichloromethane and 25 ml of diethyl ether to obtain a solution. 2.83 g of 85% m-chloroperbenzoic acid was added to this solution in portions at -45° C. After the completion of the reaction, 2 g of triethylamine was added to the reaction mixture and the obtained mixture was heated to -10° C., followed by the addition of 50 ml of 1N sodium hydroxide. The obtained mixture was stirred at a room temperature for 30 minutes. The obtained aqueous layer was washed with 20 ml of dichloromethane twice and adjusted to pH 11 with a 2M aqueous solution of ammonium acetate. The aqueous layer was extracted with 50 ml of dichloromethane thrice. The obtained dichloromethane layer was washed with 50 ml of a saturated aqueous solution of sodium hydrogencarbonate twide, dried over magnesium sulfate and distilled to remove the dichloromethane. The obtained oily product was crystallized from dichloromethane/ether to obtain 4.17 g of the title compound as a white crystal. M.p.: 99° to 100° C. (dec.).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexrabeprazole
Reactant of Route 2
Dexrabeprazole
Reactant of Route 3
Dexrabeprazole
Reactant of Route 4
Dexrabeprazole
Reactant of Route 5
Reactant of Route 5
Dexrabeprazole
Reactant of Route 6
Dexrabeprazole

Citations

For This Compound
204
Citations
V Pai, N Pai - World Journal of Gastroenterology: WJG, 2007 - ncbi.nlm.nih.gov
… in regurgitation with dexrabeprazole 10 mg (96%) … with dexrabeprazole than with rabeprazole (1.8 ± 0.8 d vs 2.6 ± 1.4 d; P <0.05). The incidences of esophagitis in the dexrabeprazole …
Number of citations: 45 www.ncbi.nlm.nih.gov
TJ Lee, D Kim, JC Kim, SW Ro, DH Na - Journal of Pharmaceutical …, 2023 - Springer
Purpose This study investigated the development of an enteric-coated tablet of dexrabeprazole, the R(+)-isomer of rabeprazole, and evaluated the stability and pharmacokinetic …
Number of citations: 4 link.springer.com
SS Chitlange, AI Mulla, GR Pawbake… - International Journal of …, 2010 - academia.edu
Three UV spectrophotometric methods for the simultaneous determination of dexrabeprazole (DEXRAB), and domperidone (DOM), in capsules were developed in the present work. …
Number of citations: 22 www.academia.edu
SS Chitlange, AI Mulla, GR Pawbake… - Der Pharmacia …, 2010 - academia.edu
A validated reverse phase high performance liquid chromatography method has been developed for the simultaneous determination of Dexrabeprazole and Domperidone in combined …
Number of citations: 19 www.academia.edu
S Dixit, R Dubey, R Bhushan - Biomedical Chromatography, 2014 - Wiley Online Library
… The optimized method was further utilized to check the enantiomeric purity of dexrabeprazole. Copyright © 2013 John Wiley & Sons, Ltd. … Enantiomeric purity of dexrabeprazole …
SS Chitlange, AI Mulla, GR Pawbake… - Preparative …, 2010 - Taylor & Francis
A stability-indicating thin layer chromatographic (TLC) method for determination of dexrabeprazole (DEX) and domperidone (DOM) in combined dosage form has been developed and …
Number of citations: 13 www.tandfonline.com
R Sahu, S Jain - Journal of Drug Delivery and Therapeutics, 2022 - jddtonline.info
Dexrabeprazole sodium (DEX) is R (+)-isomer of rabeprazole. DEX has been used in the treatment of gastroesophageal reflux disease by suppressing gastric acid secretion. It acts as a …
Number of citations: 1 www.jddtonline.info
KR Patil, VP Rane, RD Yeole, JN Sangshetti… - Journal of the Chilean …, 2011 - SciELO Chile
… of dexrabeprazole in bulk drug and formulation. The enantiomers of dexrabeprazole were … to 101 % in bulk drug samples of dexrabeprazole. The proposed method was found to be …
Number of citations: 5 www.scielo.cl
SC Jain - Journal of the Indian Medical Association, 2009 - europepmc.org
Dexrabeprazole [R (+) rabeprazole] is a novel proton-pump inhibitor which has recently become available in India for the treatment of acid peptic diseases. Experimental and clinical …
Number of citations: 5 europepmc.org
S Sharma, MC Sharma, AD Sharma - Drug Invention Today, 2011 - Citeseer
… Combined dose capsule formulation containing dexrabeprazole and domperidone (R-Pure D, 10 mg of dexrabeprazole and 30mg of domperidone, Manufactured by Emcure), were …
Number of citations: 4 citeseerx.ist.psu.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。